2',3'-Isopropylidene Ribavirin

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2',3'-Isopropylidene Ribavirin and its derivatives typically involves chemical reactions that modify the Ribavirin molecule. For example, one study described the synthesis of Ribavirin derivatives by treating Ribavirin with diazomethane in the presence of SnCl2 as a catalyst, leading to the formation of 2'-O-methyl and 3'-O-methyl derivatives (Dudycz, Shugar, Clercq, & Descamps, 1977). Another approach involved carbonated analogues of Ribavirin synthesized from ethyl C-ribosylpropiolate obtained by an alkynylation reaction mediated by indium(0) and engaged in a Huisgen 1,3-dipolar cycloaddition reaction under micellar catalysis (Youcef, Dos Santos, Roussel, Baltaze, Lubin-Germain, & Uziel, 2009).

Molecular Structure Analysis

Molecular structure analysis of Ribavirin and its derivatives, including 2',3'-Isopropylidene Ribavirin, focuses on understanding the configurations and conformational changes that occur due to chemical modifications. Studies have used various techniques, such as X-ray crystallography and NMR spectroscopy, to elucidate these structures. For instance, vibrational studies on isomers of antiviral Ribavirin drug in gas and aqueous environments have been performed using the SQM approach, providing insights into structural, electronic, and topological properties (Ladetto, Márquez, Romani, & Brandán, 2019).

Chemical Reactions and Properties

Chemical reactions involving 2',3'-Isopropylidene Ribavirin explore its reactivity and interaction with other compounds. The modification of Ribavirin to produce its isopropylidene derivative may influence its antiviral activity and interaction with biological molecules. The mechanisms through which these derivatives exert their effects can be studied by examining their incorporation into viral RNA and their impact on viral replication and cell biology.

Physical Properties Analysis

The physical properties of 2',3'-Isopropylidene Ribavirin, such as solubility, melting point, and stability, are crucial for its formulation and therapeutic application. High-shear mechanical processing has been shown to induce solid-state transformations in Ribavirin, affecting its polymorphic forms and physical characteristics (Vasa & Wildfong, 2017).

Aplicaciones Científicas De Investigación

Ribavirin as an Antiviral Agent for Hepatitis C Virus (HCV) Infection : Studies have shown that a combination of ribavirin with other drugs, like sofosbuvir, is effective in treating HCV, especially genotypes 2 and 3. The response rates are high, especially when the treatment duration is optimized according to the genotype (Zeuzem et al., 2014).

Efficacy in Treating Previously Untreated Chronic Hepatitis C : In clinical trials, sofosbuvir combined with ribavirin demonstrated effectiveness in treating untreated patients with chronic hepatitis C virus infection, particularly in genotypes 1, 2, or 3 (Lawitz et al., 2013).

Antiviral Mechanism Against RNA Viruses : Ribavirin’s mechanism against RNA viruses likely involves introducing mutations into the viral genome, impacting its replication and effectiveness (Harki et al., 2002).

Potentiating Effect on Other Antiviral Agents : Ribavirin has been found to enhance the activity of other antiviral drugs, such as 2',3'-dideoxyinosine (ddIno), against human immunodeficiency virus (HIV), by affecting the nucleotide metabolism and enhancing the formation of active antiviral metabolites (Balzarini et al., 1991).

Structural Analysis for Drug Development : Understanding the structure and activation of ribavirin analogs is crucial for developing more efficient antiviral agents. Studies have examined the interaction of ribavirin triphosphate analogs with various enzymes, providing insights for rational drug design (Gallois-Montbrun et al., 2003).

Broad-spectrum Antiviral Activity : Ribavirin exhibits broad-spectrum antiviral activity against various RNA viruses, functioning as a mutagen and reducing virus production significantly in cell culture (Crotty et al., 2000).

Resistance to Mutagenic Nucleotide Analogs : Research on ribavirin-resistant poliovirus revealed that resistance can be caused by a single amino acid change in the viral polymerase, leading to increased fidelity of RNA synthesis and resistance to mutagenic effects of ribavirin (Pfeiffer & Kirkegaard, 2003).

Clinical Applications Beyond Viral Infections : Ribavirin has shown clinical efficacy against various viral infections and is under investigation for effectiveness against other viral diseases beyond HCV, like influenza, RSV, and Lassa fever (Gilbert & Knight, 1986).

Safety And Hazards

Propiedades

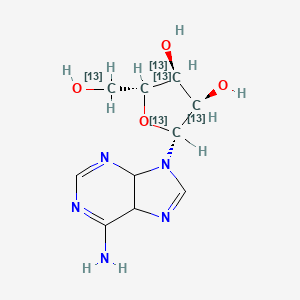

IUPAC Name |

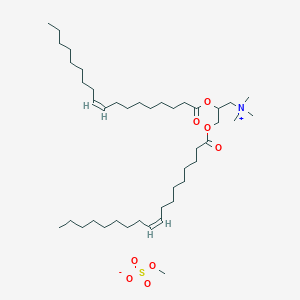

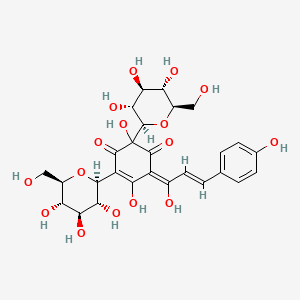

1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5/c1-11(2)19-6-5(3-16)18-10(7(6)20-11)15-4-13-9(14-15)8(12)17/h4-7,10,16H,3H2,1-2H3,(H2,12,17)/t5-,6+,7?,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAYNBSWGHNOGJ-VTUMKUEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@H](C2O1)N3C=NC(=N3)C(=O)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732434 | |

| Record name | 1-[(2xi)-2,3-O-(1-Methylethylidene)-beta-D-threo-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Isopropylidene Ribavirin | |

CAS RN |

52663-90-8 | |

| Record name | 1-[(2xi)-2,3-O-(1-Methylethylidene)-beta-D-threo-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)